molecular formula C13H16FNO B2670825 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone CAS No. 28698-48-8

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone

Cat. No. B2670825
CAS RN: 28698-48-8
M. Wt: 221.275
InChI Key: AOKPJIGYKRAPCQ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone is a chemical compound with the CAS Number: 28698-48-8 . Its molecular formula is C13H16FNO and it has a molecular weight of 221.27 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16FNO/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone, exploring their structural and physical properties. For instance, studies have reported on the synthesis, spectroscopic characterization, and thermal stability of related compounds, alongside X-ray diffraction analyses to confirm molecular structures. Such research lays the groundwork for understanding the compound's reactivity and potential applications in drug design and material science (Govindhan et al., 2017).

Pharmacological Applications

Significant research has been directed towards investigating the pharmacological potential of this compound derivatives. Studies have demonstrated the cytotoxicity of synthesized compounds against various cancer cell lines, highlighting their potential in cancer therapy. Additionally, molecular docking studies have been conducted to explore the interactions of these compounds with proteins, suggesting their utility in drug discovery and development processes (Govindhan et al., 2017).

Antibacterial Activity

Compounds related to this compound have been synthesized and evaluated for their antibacterial properties. Research indicates that some of these compounds exhibit significant antibacterial activity, making them potential candidates for the development of new antibacterial agents. Such studies are crucial in the ongoing fight against bacterial resistance and the search for novel antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).

Analgesic and Neuroleptic Activity

Investigations into the analgesic and neuroleptic activities of butyrophenone derivatives, including those structurally related to this compound, have shown promising results. These compounds have been found to interact with opioid and dopamine receptors, offering insights into their potential use in treating pain and psychiatric disorders (Iorio, Reymer, & Frigeni, 1987).

Material Science Applications

Beyond pharmacological applications, derivatives of this compound have been explored for their material science applications, including the study of their thermal properties and molecular structures. Such research contributes to the development of novel materials with specific thermal and structural characteristics (Karthik et al., 2021).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency procedures.

properties

IUPAC Name

1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-10(16)11-5-6-13(12(14)9-11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPJIGYKRAPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCCCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320597
Record name 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

28698-48-8
Record name 1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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